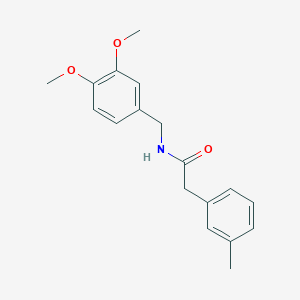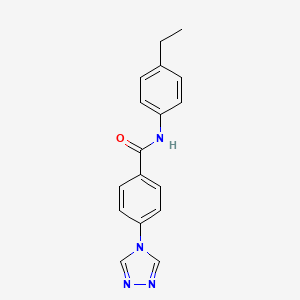
N-(4-ethylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide, commonly known as ETB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. ETB belongs to the family of benzamide derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用機序
The mechanism of action of ETB is not fully understood. However, studies have suggested that it works by inhibiting the activity of enzymes involved in various biological processes, including DNA synthesis and protein synthesis. ETB has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
ETB has been shown to have various biochemical and physiological effects. It has been found to induce oxidative stress in cancer cells, leading to their death. ETB has also been shown to inhibit the growth of biofilms, which are a major cause of antibiotic resistance in bacteria. Additionally, ETB has been found to inhibit the growth of tumors in animal models.
実験室実験の利点と制限
One of the major advantages of ETB is its broad-spectrum activity against various microorganisms and cancer cells. This makes it a potential candidate for the development of new antimicrobial and anticancer drugs. However, one of the limitations of ETB is its poor solubility in water, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for research on ETB. One potential area of research is the development of new formulations of ETB that improve its solubility and bioavailability. Another area of research is the identification of the specific enzymes and pathways that ETB targets, which could lead to the development of more targeted therapies. Additionally, further studies are needed to evaluate the safety and efficacy of ETB in vivo and to determine its potential as a therapeutic agent for various diseases.
合成法
The synthesis of ETB involves the reaction of 4-(4H-1,2,4-triazol-4-yl)benzoic acid with 4-ethylphenylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The resulting product is purified using chromatography techniques to obtain pure ETB.
科学的研究の応用
ETB has been extensively studied for its potential therapeutic applications. It has been found to exhibit antifungal, antibacterial, and anticancer properties. ETB has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been found to possess antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.
特性
IUPAC Name |
N-(4-ethylphenyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-2-13-3-7-15(8-4-13)20-17(22)14-5-9-16(10-6-14)21-11-18-19-12-21/h3-12H,2H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSVQYCZUZLGEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-[(5-methyl-2-furyl)methyl]-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5293671.png)
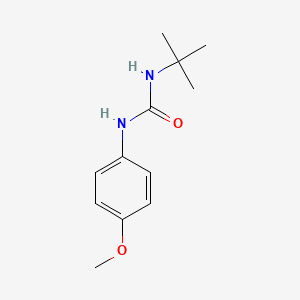
![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5293699.png)
![3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]carbonyl}quinoxalin-2(1H)-one](/img/structure/B5293709.png)
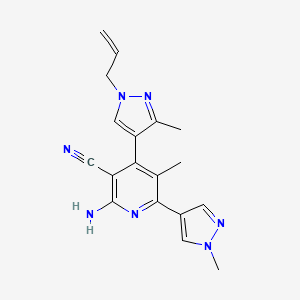

![5-[(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5293719.png)

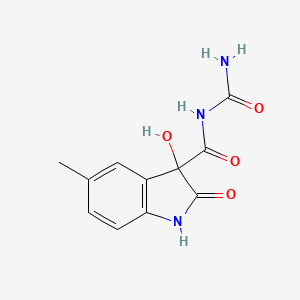
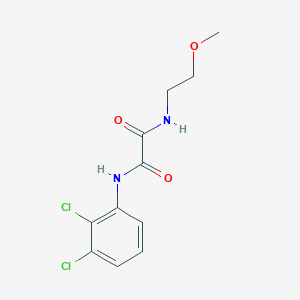
![N-(2-hydroxyethyl)-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B5293749.png)
![1-[(2-methyl-1,3-thiazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5293762.png)
![2-(2-{3-allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5293765.png)
